L-Ascorbic acid-13C6

Description

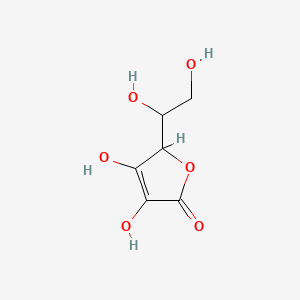

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWBSHSKHKDKBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62624-30-0, 89924-69-6, 50-81-7, 89-65-6 | |

| Record name | DL-Ascorbic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062624300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC218455 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | l-ascorbic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Erythorbic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-ascorbic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to L-Ascorbic Acid-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid-13C6 is a stable isotope-labeled form of L-ascorbic acid, commonly known as Vitamin C. In this molecule, all six carbon atoms are replaced with the heavy isotope carbon-13 (¹³C). This isotopic enrichment makes it an invaluable tool in various scientific disciplines, particularly in metabolic research, clinical diagnostics, and drug development. Its chemical properties are virtually identical to its unlabeled counterpart, but its increased mass allows for its distinction and quantification in complex biological matrices using mass spectrometry and nuclear magnetic resonance spectroscopy.[1]

The primary applications of this compound include its use as an internal standard for the accurate quantification of ascorbic acid in biological samples and as a tracer to investigate the in vivo metabolism, distribution, and kinetics of Vitamin C.[1]

Physicochemical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | ¹³C₆H₈O₆ | |

| Molecular Weight | 182.08 g/mol | |

| Exact Mass | 182.025 g/mol | |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Chemical Purity | ≥99% | |

| Melting Point | 190-194 °C (decomposes) | |

| CAS Number | 1354064-87-1 | |

| InChI Key | CIWBSHSKHKDKBQ-RQFYRPEFSA-N |

Synthesis

While detailed, proprietary synthesis protocols for this compound are not publicly available, the general principle involves utilizing a ¹³C-labeled precursor. A common starting material for the synthesis of isotopically labeled ascorbic acid is uniformly labeled D-glucose (D-glucose-¹³C₆). The synthesis would then proceed through modifications of established industrial methods for L-ascorbic acid production, such as the Reichstein process. This process typically involves the reduction of glucose to sorbitol, followed by bacterial fermentation to sorbose, and a series of chemical reactions to convert sorbose into ascorbic acid. To produce the fully labeled this compound, all reagents and intermediates derived from the glucose backbone must maintain their ¹³C labels throughout the synthetic route.

A general workflow for the synthesis is outlined below:

Experimental Protocols

Quantification of Ascorbic Acid using LC-MS/MS with this compound as an Internal Standard

This compound is widely used as an internal standard for the accurate quantification of ascorbic acid in biological samples like plasma, serum, and tissue homogenates. The following is a representative protocol.

4.1.1. Sample Preparation

-

To 100 µL of plasma or serum, add 400 µL of ice-cold extraction solution (e.g., methanol (B129727) containing 1 mM EDTA and 0.1% formic acid).

-

Add a known concentration of this compound (e.g., 50 ng/mL) to each sample as an internal standard.

-

Vortex the samples for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4.1.2. Liquid Chromatography Conditions

| Parameter | Condition |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 0-1 min: 2% B; 1-3 min: 2-98% B; 3-4 min: 98% B; 4-4.1 min: 98-2% B; 4.1-5 min: 2% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

4.1.3. Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Multiple Reaction Monitoring (MRM) Transitions | |

| L-Ascorbic acid | Q1: 175.0 m/z -> Q3: 115.0 m/z |

| This compound | Q1: 181.0 m/z -> Q3: 119.0 m/z |

| Collision Energy | Optimized for the specific instrument (typically 10-15 eV) |

| Dwell Time | 100 ms |

4.1.4. Data Analysis

The concentration of L-ascorbic acid in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of unlabeled L-ascorbic acid and a constant concentration of the this compound internal standard.

Metabolic Tracing using ¹³C NMR Spectroscopy

This compound can be administered to cells or organisms to trace its metabolic fate. ¹³C NMR spectroscopy can then be used to identify and quantify the labeled metabolites.

4.2.1. In Vitro Cell Culture Experiment

-

Culture cells to the desired confluency.

-

Replace the standard medium with a medium containing a known concentration of this compound.

-

Incubate the cells for various time points.

-

Harvest the cells and perform a metabolite extraction (e.g., using a methanol/chloroform/water extraction method).

-

Lyophilize the polar metabolite extracts.

-

Reconstitute the dried extracts in a deuterated solvent (e.g., D₂O) for NMR analysis.

4.2.2. ¹³C NMR Spectroscopy Parameters

| Parameter | Value |

| Spectrometer Frequency | ≥ 125 MHz |

| Pulse Program | Proton-decoupled ¹³C experiment (e.g., zgpg30) |

| Number of Scans | 1024 - 4096 (depending on sample concentration) |

| Relaxation Delay (d1) | 2 seconds |

| Acquisition Time | 1 - 2 seconds |

| Spectral Width | 200 - 250 ppm |

| Temperature | 298 K |

4.2.3. Data Analysis

The resulting ¹³C NMR spectra will show signals corresponding to the ¹³C atoms in this compound and its downstream metabolites. The chemical shifts and coupling patterns of the ¹³C signals can be used to identify the labeled metabolites by comparison to spectral databases and known standards. The relative intensities of the signals can provide information on the relative abundance of each metabolite and the flux through different metabolic pathways.

Metabolic Fate of L-Ascorbic Acid

L-Ascorbic acid is a crucial antioxidant and a cofactor for several enzymes. When this compound is introduced into a biological system, it follows the same metabolic pathways as its unlabeled counterpart. The major metabolic pathway involves its oxidation to dehydroascorbic acid, which can then be recycled back to ascorbic acid or further metabolized.[2]

By tracing the ¹³C label, researchers can quantify the flux through these pathways and understand how various physiological or pathological conditions affect Vitamin C metabolism.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of nutrition, biochemistry, and pharmaceutical sciences. Its use as an internal standard ensures the accuracy and reliability of ascorbic acid quantification, while its application as a metabolic tracer provides valuable insights into the complex dynamics of Vitamin C in biological systems. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this compound in scientific research.

References

An In-depth Technical Guide to the Chemical Properties of L-Ascorbic Acid-13C6

For Researchers, Scientists, and Drug Development Professionals

L-Ascorbic acid-13C6 is a stable, isotopically labeled form of L-Ascorbic acid (Vitamin C), where all six carbon atoms have been replaced with the carbon-13 (¹³C) isotope. This labeling provides a distinct mass shift of +6 atomic mass units compared to the unlabeled compound, making it an invaluable tool in various research and analytical applications, particularly in mass spectrometry-based methods. Its chemical behavior is fundamentally identical to its natural counterpart, allowing it to serve as a perfect internal standard or tracer in biological systems.[1]

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its fundamental chemical structure and reactive properties, including its acidic enediol group and antioxidant capabilities, are preserved despite the isotopic labeling.[1] The primary distinction lies in its molecular weight, which is crucial for its analytical applications.[1]

| Property | Value | Source |

| Molecular Formula | ¹³C₆H₈O₆ | |

| Molecular Weight | 182.08 g/mol | [2] |

| CAS Number | 1354064-87-1 | |

| Appearance | White to off-white powder | |

| Melting Point | 193 °C (decomposes) | |

| Isotopic Purity | ≥98% to 99 atom % ¹³C | [3][4] |

| Chemical Purity | ≥98% to 99% | [4] |

| Solubility | DMSO: 100 mg/mL (549.21 mM) | |

| Storage | Store refrigerated (+2°C to +8°C). Protect from light. | [3] |

| Mass Shift | M+6 | |

| InChI Key | CIWBSHSKHKDKBQ-RQFYRPEFSA-N |

Key Applications and Experimental Protocols

The primary utility of this compound stems from its use as an internal standard for accurate quantification and as a tracer for metabolic studies.

This compound is an ideal internal standard for the quantification of natural L-Ascorbic acid in biological matrices like plasma, urine, and tissue homogenates. Because its chemical and physical properties (e.g., solubility, ionization efficiency, and chromatographic retention time) are identical to the unlabeled analyte, it co-elutes and experiences the same matrix effects, correcting for variations during sample preparation and analysis.[1]

Detailed Experimental Protocol: Quantification in Human Plasma

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as newly opened, anhydrous DMSO, potentially requiring ultrasonic agitation and warming for full dissolution.[5]

-

Prepare a series of working standard solutions by serially diluting the stock solution.

-

Similarly, prepare stock and working solutions for unlabeled L-Ascorbic acid to create a calibration curve.

-

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the this compound internal standard working solution at a known concentration.

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile (B52724) or methanol.

-

Vortex the mixture for 1 minute and then centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Use a C18 reverse-phase column with a gradient elution profile.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Mass Spectrometry (MS): Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for both unlabeled L-Ascorbic acid (analyte) and this compound (internal standard).

-

The mass shift of +6 will clearly separate the two compounds.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards.

-

Quantify the amount of L-Ascorbic acid in the unknown samples using the regression equation from the calibration curve.

-

Stable isotope-labeled compounds like this compound are safe and effective for studying the absorption, distribution, metabolism, and excretion (ADME) of Vitamin C in humans.[6][7] By administering a known dose of the labeled compound, researchers can distinguish the recently absorbed vitamin from the endogenous body pool.[6]

Detailed Experimental Protocol: Human Vitamin C Absorption Study

-

Subject Preparation and Dosing:

-

Sample Collection:

-

Collect blood samples into heparinized tubes at baseline (pre-dose) and at frequent intervals post-dose (e.g., 20, 40, 60, 120, 180, and 240 minutes).[6][7]

-

Immediately process the blood by centrifugation to separate plasma.

-

Stabilize the ascorbic acid in the plasma by adding a precipitating agent like metaphosphoric acid.

-

Store plasma samples at -80°C until analysis.

-

-

Sample Analysis (GC-MS or LC-MS/MS):

-

Derivatization (for GC-MS): To make the ascorbic acid volatile for Gas Chromatography (GC) analysis, convert it to a trimethylsilyl (B98337) (TMS) ester derivative.[6]

-

Analysis: Use either GC-MS or LC-MS/MS to measure the isotopic enrichment of ¹³C in the plasma ascorbate (B8700270) pool.[6] The instruments can differentiate between the mass of the endogenous (unlabeled) and the exogenous (¹³C₆-labeled) ascorbic acid.

-

-

Pharmacokinetic Analysis:

-

Calculate the concentration of the this compound tracer in plasma at each time point based on the measured isotope enrichment and the total plasma ascorbate concentration.[6]

-

Plot the tracer concentration versus time to determine key pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and the area under the curve (AUC), which reflects total absorption.

-

Visualizations: Workflows and Relationships

Stability and Storage

Proper handling and storage are critical to maintain the integrity of this compound.

-

Storage Temperature: The compound should be stored under refrigerated conditions, typically between +2°C and +8°C.[3]

-

Protection from Light: It is sensitive to light and should be stored in a light-protected container.[3]

-

Solutions: When stored at -20°C in solution, it is recommended to be used within one month.[5]

-

Hygroscopicity: The compound can be hygroscopic. When preparing solutions in solvents like DMSO, it is crucial to use newly opened, anhydrous solvent to ensure accurate concentration and solubility.[5]

Safety and Handling

This compound is classified as a combustible solid. Standard laboratory safety precautions should be followed when handling the powder, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It is intended for research use only and not for human or veterinary use.[1]

References

- 1. This compound-1 | Benchchem [benchchem.com]

- 2. This compound | C6H8O6 | CID 91971825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vitamin C (L-ascorbic acid) (U-¹³Câ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. L-ASCORBIC ACID (U-13C6, 98%) | Eurisotop [eurisotop.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

In-Depth Technical Guide to the Molecular Weight of L-Ascorbic Acid-¹³C₆

For researchers, scientists, and professionals in drug development, precise understanding of isotopically labeled compounds is paramount. This guide provides a detailed analysis of the molecular weight of L-Ascorbic acid-¹³C₆, a stable isotope-labeled version of Vitamin C, crucial for a variety of applications in metabolic research and pharmacokinetic studies.

Molecular Composition and Isotopic Labeling

L-Ascorbic acid-¹³C₆ is a form of L-Ascorbic acid where all six carbon atoms have been replaced with the stable isotope Carbon-13. The molecular formula is therefore represented as ¹³C₆H₈O₆. This complete isotopic labeling results in a significant and measurable mass shift compared to the naturally occurring L-Ascorbic acid (C₆H₈O₆), which is essential for its use as an internal standard in mass spectrometry-based quantification. The molecular weight of unlabeled L-ascorbic acid is 176.12 g/mol .[1][2]

Calculation of Molecular Weight

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. For L-Ascorbic acid-¹³C₆, this is calculated by summing the masses of six Carbon-13 atoms, eight hydrogen atoms, and six oxygen atoms. The accepted monoisotopic atomic masses for the most common isotopes are utilized for this calculation.

The molecular weight of L-Ascorbic acid-¹³C₆ is consistently reported as 182.08 g/mol .[1][3][4][5][6]

Data Presentation: Atomic Composition and Molecular Weight

The following table summarizes the quantitative data used to determine the molecular weight of L-Ascorbic acid-¹³C₆.

| Constituent Atom | Isotope | Count | Isotopic Mass (u) | Total Mass (u) |

| Carbon | ¹³C | 6 | 13.00335 | 78.0201 |

| Hydrogen | ¹H | 8 | 1.007825 | 8.0626 |

| Oxygen | ¹⁶O | 6 | 15.994915 | 95.96949 |

| Total | 182.05219 |

Note: The slight difference between the calculated monoisotopic mass and the reported average molecular weight (182.08 g/mol ) is due to the natural abundance of other isotopes and the use of average atomic weights in the latter.

Experimental Protocols

The determination of the molecular weight of L-Ascorbic acid-¹³C₆ is typically performed using high-resolution mass spectrometry (HRMS).

Methodology: High-Resolution Mass Spectrometry

-

Sample Preparation: A dilute solution of L-Ascorbic acid-¹³C₆ is prepared in a suitable solvent, such as methanol (B129727) or water.

-

Ionization: The sample is introduced into the mass spectrometer and ionized, most commonly using electrospray ionization (ESI), to generate gas-phase ions.

-

Mass Analysis: The ions are then guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer.

-

Data Acquisition: The mass analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy.

-

Data Analysis: The resulting mass spectrum will show a prominent peak corresponding to the [M+H]⁺ or [M-H]⁻ ion of L-Ascorbic acid-¹³C₆, from which the exact molecular weight can be determined.

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical relationship between the elemental composition and the final calculated molecular weight of L-Ascorbic acid-¹³C₆.

References

- 1. Oxygen-16 - isotopic data and properties [chemlin.org]

- 2. homework.study.com [homework.study.com]

- 3. Carbon-13 - Wikipedia [en.wikipedia.org]

- 4. Oxygen-16 atom | H2O | CID 10214376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. Isotope data for carbon-13 in the Periodic Table [periodictable.com]

A Technical Guide to the Isotopic Purity of L-Ascorbic acid-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of L-Ascorbic acid-13C6, a stable isotope-labeled form of Vitamin C. It is designed to be a comprehensive resource for professionals in research and drug development who utilize this compound as an internal standard for mass spectrometry, a tracer for metabolic studies, or in other quantitative applications where isotopic purity is paramount. This document outlines the quality specifications, detailed analytical methodologies for purity assessment, and the biochemical context of L-ascorbic acid's function.

Introduction to this compound

This compound is a form of Vitamin C where all six carbon atoms have been replaced with the heavy isotope, carbon-13 (¹³C).[1][2] This isotopic substitution increases the molecular weight by approximately 6 atomic mass units compared to the natural, predominantly ¹²C-containing molecule, from ~176.12 g/mol to ~182.08 g/mol .[3] This mass difference is the cornerstone of its utility, allowing it to be clearly distinguished from its unlabeled counterpart by mass spectrometry.[3] While isotopically distinct, its chemical structure and reactivity are virtually identical to natural L-ascorbic acid, ensuring it behaves similarly in biological and chemical systems, a critical requirement for its use as a tracer and internal standard.[3][4]

Quality Specifications and Data Presentation

The utility of this compound is directly dependent on its isotopic and chemical purity. Commercially available standards typically feature very high isotopic enrichment. Below is a summary of typical specifications from leading suppliers.

Table 1: Comparative Quality Specifications of this compound

| Parameter | Specification | Source |

| Isotopic Purity (Atom % ¹³C) | 98-99% | [1][5][6] |

| Chemical Purity (e.g., by CP) | ≥98% to 99% | [1][5] |

| Molecular Formula | ¹³C₆H₈O₆ | [1][2] |

| Molecular Weight | 182.08 g/mol | [1][2] |

| CAS Number | 1354064-87-1 | [1][2] |

| Appearance | White to off-white powder | [1] |

| Mass Shift | M+6 | [1][2] |

Table 2: Theoretical Isotopic Distribution and Mass Shifts

The primary species in a highly enriched sample of this compound is the fully labeled M+6 isotopologue. However, minor peaks corresponding to incompletely labeled species (M+0 to M+5) may be present. The relative abundance of these species is a critical measure of isotopic purity.

| Isotopologue | Mass Shift | Description |

| M+0 | +0 amu | Unlabeled L-Ascorbic acid (C₆H₈O₆) |

| M+1 | +1 amu | L-Ascorbic acid with one ¹³C atom |

| M+2 | +2 amu | L-Ascorbic acid with two ¹³C atoms |

| M+3 | +3 amu | L-Ascorbic acid with three ¹³C atoms |

| M+4 | +4 amu | L-Ascorbic acid with four ¹³C atoms |

| M+5 | +5 amu | L-Ascorbic acid with five ¹³C atoms |

| M+6 | +6 amu | Fully labeled L-Ascorbic acid-¹³C₆ |

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for this compound relies predominantly on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Purity by Mass Spectrometry (LC-MS)

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the most common method for determining isotopic enrichment. The LC step separates the analyte from potential impurities, while the MS quantifies the relative abundance of each isotopologue.

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the this compound test sample in a suitable solvent (e.g., LC-MS grade water or methanol (B129727) with a stabilizing agent like meta-phosphoric acid).[7]

-

Prepare a solution of an unlabeled L-Ascorbic acid reference standard at a known concentration.

-

Create a series of dilutions to establish a linear calibration curve if absolute quantification is needed.

-

-

Liquid Chromatography (LC) Separation:

-

Column: Use a reverse-phase C18 column suitable for separating polar compounds.[7]

-

Mobile Phase: A gradient elution using water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to ensure proper ionization, is typically effective.[7]

-

Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample.

-

Goal: The chromatographic method should provide a sharp, symmetrical peak for ascorbic acid, well-separated from any contaminants.

-

-

Mass Spectrometry (MS) Analysis:

-

Ionization: Electrospray ionization (ESI) in negative mode is commonly used for ascorbic acid.[7]

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is required to resolve the isotopic peaks.[8]

-

Data Acquisition: Acquire full scan mass spectra over a mass range that includes the unlabeled (m/z ~175) and the fully labeled (m/z ~181) parent ions.

-

-

Data Processing and Purity Calculation:

-

Spectrum Extraction: Extract the mass spectrum from the apex of the chromatographic peak for ascorbic acid.

-

Isotopologue Integration: Identify and integrate the peak areas for each isotopologue (M+0 through M+6). High-resolution instruments can generate an Extracted Ion Chromatogram (EIC) for each isotopic mass to improve accuracy.[8]

-

Calculation: The isotopic purity (atom % ¹³C) is calculated based on the relative abundance of the M+6 peak compared to the sum of all isotopologue peaks.

-

Isotopic Purity (%) = [Area(M+6) / Σ(Area(M+0) to Area(M+6))] x 100

-

-

Isotopic Purity by NMR Spectroscopy

¹³C NMR spectroscopy provides site-specific information about the ¹³C enrichment. While MS gives an average isotopic abundance, NMR can confirm that all six carbon positions are indeed labeled.[3]

Methodology:

-

Sample Preparation:

-

Dissolve a sufficient amount of the this compound sample (typically 1-10 mg) in a deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆.[9]

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: Acquire a quantitative ¹³C NMR spectrum. This requires a long inter-transient delay (relaxation delay) to ensure full relaxation of all carbon nuclei for accurate integration.

-

Decoupling: Use proton decoupling to simplify the spectrum, resulting in a single peak for each chemically distinct carbon atom.

-

-

Data Processing and Analysis:

-

Spectrum Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

-

Signal Identification: Identify the six distinct resonance signals corresponding to the six carbon atoms in the ascorbic acid molecule.[9]

-

Purity Assessment: In a highly enriched sample, the signals for the ¹³C atoms will be intense. The absence or very low intensity of signals at the chemical shifts corresponding to natural abundance ¹³C in an unlabeled sample confirms high isotopic purity.

-

Advanced Analysis: Two-dimensional NMR techniques like ¹H-¹³C HSQC can be used to map the connectivity and confirm the position-specific enrichment of each carbon atom.[3]

-

Visualization of Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.

Experimental Workflow

References

- 1. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of ascorbic acid on reactive oxygen species production in chemotherapy and hyperthermia in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Free radicals, natural antioxidants, and their reaction mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/C4RA13315C [pubs.rsc.org]

- 8. Vitamin C - Wikipedia [en.wikipedia.org]

- 9. The role of ascorbate in antioxidant protection of biomembranes: interaction with vitamin E and coenzyme Q - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of ¹³C-Labeled Ascorbic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ¹³C-labeled L-ascorbic acid (Vitamin C), a crucial tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis. The primary focus is on the adaptation of the well-established Reichstein process for the introduction of ¹³C isotopes at specific positions within the ascorbic acid molecule.

Introduction

Stable isotope-labeled compounds, such as ¹³C-labeled ascorbic acid, are invaluable in scientific research. They allow for the precise tracing and quantification of molecules in biological systems without the safety concerns associated with radioactive isotopes. ¹³C-labeled ascorbic acid is particularly useful for:

-

Metabolic Pathway Analysis: Tracking the absorption, distribution, metabolism, and excretion (ADME) of Vitamin C.

-

Pharmacokinetic Studies: Differentiating between endogenously produced and exogenously administered ascorbic acid.

-

Quantitative Analysis: Serving as a reliable internal standard in mass spectrometry-based assays for the accurate measurement of ascorbic acid levels in various biological matrices.

The synthesis of ¹³C-labeled ascorbic acid typically involves the use of a ¹³C-labeled precursor, most commonly D-glucose, which is then converted to L-ascorbic acid through a series of chemical and microbiological steps. The Reichstein process, developed in the 1930s, remains a cornerstone for the industrial production of ascorbic acid and is readily adaptable for isotopic labeling.

Synthetic Pathways

The most common and industrially scalable method for synthesizing L-ascorbic acid is the Reichstein process. This chemo-enzymatic pathway can be adapted to produce position-specifically or uniformly ¹³C-labeled L-ascorbic acid by starting with the appropriately labeled D-glucose.

Synthesis of L-[1-¹³C]Ascorbic Acid

To synthesize L-ascorbic acid labeled at the C1 position, the starting material is typically D-glucose labeled at the C6 position (D-[6-¹³C]glucose). This is because the carbon skeleton of glucose is inverted during the Reichstein process.

Caption: Synthesis of L-[1-¹³C]Ascorbic Acid via the Reichstein Process.

Synthesis of L-[6-¹³C]Ascorbic Acid

Conversely, to obtain L-ascorbic acid labeled at the C6 position, the synthesis starts with D-glucose labeled at the C1 position (D-[1-¹³C]glucose).

Caption: Synthesis of L-[6-¹³C]Ascorbic Acid via the Reichstein Process.

Synthesis of Uniformly Labeled L-[¹³C₆]Ascorbic Acid

For the synthesis of uniformly labeled L-ascorbic acid, uniformly labeled D-[¹³C₆]glucose is used as the starting material. The synthetic pathway is identical to the ones described above, with all carbon atoms in the intermediates being ¹³C.

Experimental Protocols

The following protocols are adapted from established methods for ascorbic acid synthesis, specifically for the preparation of ¹³C-labeled variants.

General Considerations

-

Starting Materials: ¹³C-labeled D-glucose (position-specific or uniform) with high isotopic purity (typically >98-99 atom % ¹³C) is required.

-

Reagents and Solvents: All reagents and solvents should be of high purity to avoid side reactions and ensure a clean product.

-

Inert Atmosphere: Reactions sensitive to oxidation should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Step-by-Step Synthesis of L-[1-¹³C]Ascorbic Acid from D-[6-¹³C]Glucose

Step 1: Catalytic Hydrogenation of D-[6-¹³C]Glucose to D-[6-¹³C]Sorbitol

-

Reaction Setup: A high-pressure autoclave is charged with D-[6-¹³C]glucose, deionized water, and a nickel catalyst (e.g., Raney nickel).

-

Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired pressure. The reaction mixture is heated and stirred vigorously.

-

Work-up: After the reaction is complete (monitored by hydrogen uptake), the autoclave is cooled, and the pressure is released. The catalyst is removed by filtration. The resulting aqueous solution of D-[6-¹³C]sorbitol is typically used directly in the next step without further purification.

Step 2: Microbial Oxidation of D-[6-¹³C]Sorbitol to L-[1-¹³C]Sorbose

-

Fermentation: The aqueous solution of D-[6-¹³C]sorbitol is added to a sterilized fermentation medium containing a culture of Acetobacter suboxydans.

-

Incubation: The fermentation is carried out under controlled temperature and aeration for several days.

-

Isolation: After the oxidation is complete, the bacterial cells are removed by centrifugation or filtration. The resulting solution is concentrated to yield crude L-[1-¹³C]sorbose.

Step 3: Acetonation of L-[1-¹³C]Sorbose

-

Reaction: Crude L-[1-¹³C]sorbose is suspended in acetone (B3395972) containing a catalytic amount of a strong acid (e.g., sulfuric acid). The mixture is stirred at room temperature.

-

Purification: The reaction is neutralized, and the resulting di-O-isopropylidene-L-[1-¹³C]sorbose is isolated by crystallization.

Step 4: Oxidation and Hydrolysis to 2-keto-L-[1-¹³C]gulonic acid

-

Oxidation: The protected sorbose derivative is dissolved in an appropriate solvent and oxidized with a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄).

-

Hydrolysis: The resulting intermediate is then hydrolyzed under acidic conditions to remove the isopropylidene protecting groups, yielding 2-keto-L-[1-¹³C]gulonic acid.

Step 5: Lactonization to L-[1-¹³C]Ascorbic Acid

-

Reaction: 2-keto-L-[1-¹³C]gulonic acid is heated in the presence of an acid catalyst to promote intramolecular esterification (lactonization).

-

Purification: The crude L-[1-¹³C]ascorbic acid is purified by recrystallization from a suitable solvent system to yield the final product.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of ¹³C-labeled ascorbic acid.

| Table 1: Starting Materials and Products | |||

| Target Compound | ¹³C-Labeled Precursor | Typical Isotopic Purity of Precursor | Final Product |

| L-[1-¹³C]Ascorbic Acid | D-[6-¹³C]Glucose | >98 atom % ¹³C | L-Ascorbic acid labeled at C1 |

| L-[6-¹³C]Ascorbic Acid | D-[1-¹³C]Glucose | >98 atom % ¹³C | L-Ascorbic acid labeled at C6 |

| L-[¹³C₆]Ascorbic Acid | D-[¹³C₆]Glucose | >98 atom % ¹³C | Uniformly labeled L-Ascorbic acid |

| Table 2: Reaction Conditions and Estimated Yields for Labeled Synthesis (Adapted from Reichstein Process) | ||

| Reaction Step | Key Reagents and Conditions | Estimated Yield |

| Catalytic Hydrogenation | Ni catalyst, H₂, high pressure, elevated temperature | >95% |

| Microbial Oxidation | Acetobacter suboxydans, controlled temperature and aeration | 60-90% |

| Acetonation | Acetone, acid catalyst (e.g., H₂SO₄) | ~80% |

| Oxidation & Hydrolysis | KMnO₄, followed by acid hydrolysis | ~90% (for oxidation) |

| Lactonization | Acid catalyst, heat | ~75% |

| Overall Estimated Yield | ~35-50% |

Characterization

The final ¹³C-labeled ascorbic acid product should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized ascorbic acid and the position of the ¹³C label.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the labeled compound and to quantify the isotopic enrichment.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the chemical purity of the final product.

Conclusion

The synthesis of ¹³C-labeled ascorbic acid, primarily through the adaptation of the Reichstein process, is a well-established and reliable method for producing this essential research tool. By carefully selecting the appropriately labeled starting material and optimizing the reaction conditions at each step, researchers can obtain high-purity, isotopically enriched L-ascorbic acid for a wide range of applications in metabolic and pharmaceutical research. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of ¹³C-labeled ascorbic acid.

An In-depth Technical Guide to L-Ascorbic acid-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid-13C6, the isotopically labeled form of Vitamin C, is a powerful tool in metabolic research and drug development. With all six carbon atoms replaced by the stable isotope ¹³C, this molecule serves as a tracer to elucidate metabolic pathways, quantify metabolite concentrations, and understand the mechanisms of action of various therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical properties, applications, and detailed experimental methodologies.

Core Data Presentation

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1354064-87-1 | [1] |

| Molecular Formula | ¹³C₆H₈O₆ | [1] |

| Molecular Weight | 182.08 g/mol | [1] |

| Appearance | White to off-white powder | |

| Isotopic Purity | ≥99 atom % ¹³C | [1] |

| Chemical Purity | ≥99% | [1] |

| Melting Point | 190-194 °C (decomposes) | |

| Solubility | Soluble in water |

Applications Overview

| Application | Description | Reference(s) |

| Metabolic Tracer Studies | Used to trace the metabolic fate of ascorbic acid in various biological systems, including cell cultures and animal models. | [2] |

| Internal Standard | Serves as an internal standard for accurate quantification of unlabeled ascorbic acid in biological samples using mass spectrometry and NMR. | [2] |

| Metabolic Flux Analysis (MFA) | Enables the quantitative study of the rates of metabolic reactions in a biological system at steady state. | [3][4][5][6][7] |

| Drug Development | Aids in understanding the effect of drugs on metabolic pathways related to ascorbic acid. |

Synthesis and Purification

While this compound is commercially available from various suppliers, a detailed, publicly available synthesis protocol is scarce. The general principle involves using a ¹³C-labeled precursor, typically [U-¹³C₆]-glucose, and employing a series of enzymatic and chemical reactions to convert it to this compound.

General Synthesis Strategy (based on known ascorbic acid synthesis pathways):

-

Starting Material: [U-¹³C₆]-D-glucose.

-

Reduction: Catalytic hydrogenation of [U-¹³C₆]-D-glucose to [U-¹³C₆]-D-sorbitol.

-

Oxidation: Microbial oxidation of [U-¹³C₆]-D-sorbitol to [U-¹³C₆]-L-sorbose.

-

Protection and Oxidation: A series of chemical steps involving protection of hydroxyl groups followed by oxidation to form [U-¹³C₆]-2-keto-L-gulonic acid.

-

Lactonization: Acid-catalyzed conversion of [U-¹³C₆]-2-keto-L-gulonic acid to this compound.

Purification:

The final product is typically purified by recrystallization from a suitable solvent system, such as a water-miscible organic solvent mixture, to achieve high chemical and isotopic purity.

Experimental Protocols

Quantification of Ascorbic Acid using this compound as an Internal Standard by LC-MS/MS

This protocol describes the use of this compound as an internal standard for the accurate quantification of endogenous ascorbic acid in a biological matrix (e.g., plasma, cell lysate).

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

This compound (internal standard)

-

Metaphosphoric acid (MPA) or Trichloroacetic acid (TCA) for protein precipitation and stabilization

-

LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

-

LC-MS/MS system (e.g., triple quadrupole)

Methodology:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

To 100 µL of the sample, add a known concentration of this compound (e.g., 10 µL of a 10 µg/mL solution).

-

Add 200 µL of ice-cold 10% MPA or TCA to precipitate proteins and stabilize ascorbic acid.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase C18 or HILIC column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate ascorbic acid from other matrix components.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM):

-

Ascorbic Acid (unlabeled): Precursor ion (m/z) 175.0 -> Product ion (m/z) 115.0 or 89.0.[8]

-

This compound (labeled): Precursor ion (m/z) 181.0 -> Product ion (m/z) 120.0 or 92.0.

-

-

Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the unlabeled ascorbic acid and the this compound internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Generate a calibration curve using known concentrations of unlabeled ascorbic acid spiked with the same amount of internal standard.

-

Determine the concentration of ascorbic acid in the sample by interpolating the peak area ratio from the calibration curve.

-

Metabolic Tracer Study using this compound and NMR Spectroscopy

This protocol outlines a general workflow for tracing the metabolism of this compound in a cell culture model using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

Cell line of interest

-

Cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Deuterated water (D₂O) for NMR

-

NMR tubes

-

High-resolution NMR spectrometer

Methodology:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard medium.

-

Replace the standard medium with a medium containing a known concentration of this compound. The concentration and labeling duration will depend on the specific experimental goals and the metabolic rate of the cells.

-

Incubate the cells for the desired time period (e.g., 2, 6, 12, 24 hours).

-

-

Metabolite Extraction:

-

At each time point, wash the cells with ice-cold PBS to remove extracellular label.

-

Quench metabolism and extract intracellular metabolites using a suitable method, such as a cold methanol/water/chloroform extraction.

-

Separate the polar (aqueous) and non-polar (organic) phases by centrifugation.

-

Lyophilize the polar extract containing the water-soluble metabolites.

-

-

NMR Sample Preparation:

-

Reconstitute the lyophilized extract in a known volume of D₂O containing a known concentration of an internal standard (e.g., TSP or DSS) for chemical shift referencing and quantification.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire ¹³C and/or ¹H NMR spectra on a high-field NMR spectrometer.

-

Use appropriate pulse sequences to suppress the water signal and enhance the signals of interest. For ¹³C detection, proton decoupling is typically used.

-

-

Data Analysis:

-

Process the NMR spectra (e.g., Fourier transformation, phasing, baseline correction).

-

Identify the resonances corresponding to this compound and its downstream metabolites by comparing the chemical shifts to known databases and standards. The presence of ¹³C-¹³C J-coupling can aid in the identification of labeled metabolites.

-

Quantify the relative or absolute concentrations of the labeled metabolites by integrating the corresponding peak areas relative to the internal standard.

-

Analyze the time-course data to determine the kinetics of this compound uptake and metabolism.

-

Signaling Pathways and Visualization

L-Ascorbic acid is a critical cofactor for several enzymes and plays a significant role in various signaling pathways. This compound can be used to probe the dynamics of these pathways.

Collagen Synthesis

Ascorbic acid is essential for the post-translational modification of collagen, the most abundant protein in mammals. It acts as a cofactor for prolyl and lysyl hydroxylases, enzymes that stabilize the collagen triple helix.

Caption: Role of L-Ascorbic Acid in Collagen Synthesis.

Hypoxia-Inducible Factor (HIF-1) Regulation

Ascorbic acid is a cofactor for HIF prolyl hydroxylases (PHDs), which are key enzymes in the degradation of the HIF-1α transcription factor. Under normal oxygen conditions (normoxia), PHDs hydroxylate HIF-1α, leading to its ubiquitination and proteasomal degradation. In the absence of ascorbic acid or under hypoxic conditions, HIF-1α is stabilized and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

Caption: Regulation of HIF-1α by L-Ascorbic Acid.

Neurotransmitter Synthesis

Ascorbic acid is a cofactor for dopamine (B1211576) β-hydroxylase, an enzyme that converts dopamine to norepinephrine, a critical neurotransmitter in the brain.[9][10][11][12][13] It also plays a role in recycling tetrahydrobiopterin, a cofactor for tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[10]

Caption: Role of L-Ascorbic Acid in Neurotransmitter Synthesis.

Conclusion

This compound is an indispensable tool for researchers in the fields of metabolism, drug development, and cellular biology. Its utility as a tracer and an internal standard allows for precise and detailed investigations into the complex roles of vitamin C in health and disease. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for designing and interpreting studies that leverage the power of stable isotope labeling. As our understanding of metabolic networks continues to grow, the applications of this compound are poised to expand, offering new insights into the intricate workings of biological systems.

References

- 1. This compound 99 atom % 13C, 99% (CP) | 1354064-87-1 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 8. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caringsunshine.com [caringsunshine.com]

- 10. mdpi.com [mdpi.com]

- 11. Vitamin C Function in the Brain: Vital Role of the Ascorbate Transporter (SVCT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of Ascorbic Acid Stimulation of Norepinephrine Synthesis in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of ascorbic acid in dopamine beta-hydroxylation. The endogenous enzyme cofactor and putative electron donor for cofactor regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of L-Ascorbic Acid-¹³C₆ in Modern Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid (Vitamin C) is a vital water-soluble vitamin that functions as a potent antioxidant and a cofactor in numerous enzymatic reactions, including collagen synthesis and catecholamine metabolism.[1] Its quantification and metabolic fate are of significant interest in various fields, from clinical diagnostics to drug development. L-Ascorbic acid-¹³C₆ is a stable isotope-labeled form of ascorbic acid where all six carbon atoms are replaced with the ¹³C isotope.[2] This isotopic labeling makes it an invaluable tool in research, primarily for two critical applications: as an internal standard for accurate quantification of endogenous ascorbic acid and as a tracer to study its metabolic pathways. This guide provides a comprehensive overview of the core functions of L-Ascorbic acid-¹³C₆, detailed experimental protocols, and quantitative data to facilitate its effective use in a research setting.

Core Functions and Applications

The primary utility of L-Ascorbic acid-¹³C₆ in research stems from its chemical identity being nearly identical to its unlabeled counterpart, yet distinguishable by its mass. This property allows it to be used in two main capacities:

-

Internal Standard for Quantitative Analysis: In analytical chemistry, particularly in mass spectrometry-based methods like Liquid Chromatography-Mass Spectrometry (LC-MS), an ideal internal standard co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects.[3] L-Ascorbic acid-¹³C₆ serves as an excellent internal standard for the quantification of natural L-ascorbic acid in biological matrices such as plasma, serum, and tissue homogenates. By adding a known amount of L-Ascorbic acid-¹³C₆ to a sample, any variations in sample preparation, injection volume, and instrument response can be normalized, leading to highly accurate and precise measurements.[4]

-

Metabolic Tracer: As a stable isotope tracer, L-Ascorbic acid-¹³C₆ can be administered to in vitro cell cultures or in vivo models to track the absorption, distribution, metabolism, and excretion of vitamin C.[5] By following the incorporation of the ¹³C label into various metabolites, researchers can elucidate metabolic pathways, measure flux through these pathways, and understand how different physiological or pathological conditions affect vitamin C metabolism.

Quantitative Analysis of L-Ascorbic Acid using L-Ascorbic Acid-¹³C₆

The use of L-Ascorbic acid-¹³C₆ as an internal standard in LC-MS/MS methods has significantly improved the accuracy and reliability of vitamin C quantification.

Data Presentation: Method Validation Summary

The following table summarizes the validation parameters for a typical UPLC-MS/MS method for the quantification of L-ascorbic acid in human plasma using L-Ascorbic acid-¹³C₆ as an internal standard.

| Validation Parameter | Result |

| Linearity (r²) | > 0.999 |

| Linear Range | 1 - 1700 µg L⁻¹ |

| Limit of Detection (LOD) | 0.3 µg L⁻¹ |

| Limit of Quantification (LOQ) | 1.0 µg L⁻¹ |

| Intra-day Precision (%RSD) | 0.3% |

| Inter-day Precision (%RSD) | 2.2% |

| Accuracy/Recovery | 101.2% - 103.9% |

| Matrix Effect | Compensated by the use of the internal standard |

Data compiled from representative LC-MS/MS method validation studies.[6][7]

Experimental Protocol: Quantification of L-Ascorbic Acid in Human Plasma by UPLC-MS/MS

This protocol outlines a standard procedure for the analysis of L-ascorbic acid in human plasma.

1. Materials and Reagents:

-

L-Ascorbic acid standard

-

L-Ascorbic acid-¹³C₆ (internal standard)

-

Metaphosphoric acid (MPA)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (control and study samples)

2. Sample Preparation: a. Thaw frozen plasma samples on ice, protected from light. b. In a microcentrifuge tube, add 100 µL of plasma. c. Add 10 µL of L-Ascorbic acid-¹³C₆ internal standard solution (concentration to be optimized based on expected analyte levels). d. To precipitate proteins and stabilize ascorbic acid, add 400 µL of ice-cold 10% (w/v) metaphosphoric acid. e. Vortex mix for 30 seconds. f. Centrifuge at 14,000 x g for 10 minutes at 4°C. g. Transfer the supernatant to an autosampler vial for analysis.

3. UPLC-MS/MS Conditions:

-

UPLC System: A high-performance UPLC system.

-

Column: A reverse-phase C18 column suitable for polar analytes (e.g., HILIC or a column with a polar endcapping).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate ascorbic acid from other plasma components.

-

Flow Rate: Optimized for the column dimensions (e.g., 0.4 mL/min).

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A tandem quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions:

-

L-Ascorbic acid: m/z 175 → 115 (quantifier), 175 → 89 (qualifier)[8]

-

L-Ascorbic acid-¹³C₆: m/z 181 → 119 (quantifier)

-

4. Data Analysis: a. Create a calibration curve by plotting the peak area ratio of the L-ascorbic acid standard to the L-Ascorbic acid-¹³C₆ internal standard against the concentration of the standards. b. Determine the concentration of L-ascorbic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualization of the Quantitative Workflow

Caption: Workflow for the quantification of ascorbic acid in plasma using L-Ascorbic acid-¹³C₆ as an internal standard.

Metabolic Tracing with L-Ascorbic Acid-¹³C₆

Tracing the metabolic fate of ascorbic acid is crucial for understanding its role in health and disease.

Experimental Protocol: In Vivo Metabolic Tracing of L-Ascorbic Acid-¹³C₆

This protocol provides a general framework for an in vivo study in a rodent model.

1. Study Design and Animal Handling: a. Acclimate animals to the housing conditions and diet. b. Divide animals into control and experimental groups. c. The diet should be controlled for its vitamin C content.

2. Administration of L-Ascorbic Acid-¹³C₆: a. Prepare a sterile solution of L-Ascorbic acid-¹³C₆ in a suitable vehicle (e.g., saline). b. Administer a single oral or intraperitoneal dose of L-Ascorbic acid-¹³C₆ to the experimental group. The dosage should be determined based on the study objectives.[9]

3. Sample Collection: a. Collect blood samples at various time points post-administration (e.g., 0, 30, 60, 120, 240 minutes) to determine the pharmacokinetic profile. b. At the end of the study, collect tissues of interest (e.g., liver, brain, adrenal glands) and urine. c. Process and store all samples appropriately (e.g., plasma separation, snap-freezing tissues) to prevent degradation of ascorbic acid and its metabolites.

4. Sample Analysis: a. Extract metabolites from plasma, tissues, and urine using a suitable solvent system (e.g., methanol/water/chloroform). b. Analyze the extracts using high-resolution mass spectrometry (e.g., LC-QTOF MS or Orbitrap MS) to identify and quantify ¹³C-labeled metabolites. c. Monitor the mass isotopologue distribution of ascorbic acid and its downstream metabolites.

5. Data Analysis: a. Calculate the enrichment of ¹³C in ascorbic acid and its metabolites over time. b. Model the kinetic data to determine absorption, distribution, and turnover rates. c. Use metabolic flux analysis software to map the metabolic fate of the ¹³C₆-label.

Visualization of Metabolic Tracing

Caption: Overview of an in vivo metabolic tracer study using L-Ascorbic acid-¹³C₆.

Ascorbic Acid Metabolism and the Fate of the ¹³C₆ Label

In mammals, ascorbic acid is not synthesized endogenously in humans, but it undergoes recycling and degradation. When L-Ascorbic acid-¹³C₆ is introduced, the ¹³C atoms are retained through the initial stages of metabolism.

Visualization of the Metabolic Pathway

Caption: Simplified metabolic pathway of L-Ascorbic acid-¹³C₆, showing the retention of the ¹³C label in key metabolites.

The initial oxidation of L-Ascorbic acid-¹³C₆ forms monodehydroascorbate-¹³C₆ and subsequently dehydroascorbic acid-¹³C₆, both of which can be reduced back to ascorbic acid, thus conserving the ¹³C₆-labeled molecule. Irreversible degradation proceeds through the hydrolysis of dehydroascorbic acid-¹³C₆ to 2,3-diketogulonate-¹³C₆. This intermediate can then be further metabolized, leading to the cleavage of the carbon chain and the formation of smaller molecules such as ¹³C₂-oxalate and ¹³C₄-threonate. By tracing the appearance of these ¹³C-labeled metabolites, researchers can quantify the rates of ascorbic acid turnover and degradation.

Conclusion

L-Ascorbic acid-¹³C₆ is a powerful and versatile tool in modern scientific research. Its application as an internal standard provides the "gold standard" for the accurate and precise quantification of vitamin C in complex biological matrices. As a metabolic tracer, it offers an unparalleled ability to investigate the intricate details of vitamin C absorption, metabolism, and disposition in living systems. The detailed protocols and data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively integrate L-Ascorbic acid-¹³C₆ into their experimental designs, ultimately advancing our understanding of the critical role of vitamin C in health and disease.

References

- 1. Vitamin C (Ascorbic Acid) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. L-Ascorbic acid-13C6 99 atom % 13C, 99% (CP) | 1354064-87-1 [sigmaaldrich.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid determination of L-ascorbic acid content in vitamin C serums by ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

L-Ascorbic Acid-13C6: An In-depth Technical Guide on its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ascorbic acid, commonly known as Vitamin C, is a cornerstone of antioxidant research and therapeutic development. The isotopically labeled form, L-Ascorbic acid-13C6, in which all six carbon atoms are replaced with the stable isotope ¹³C, offers a powerful tool for elucidating metabolic pathways and quantifying antioxidant effects in complex biological systems. While the isotopic labeling does not fundamentally alter the chemical antioxidant properties, it provides a crucial method for tracing the molecule's fate and function. This technical guide delves into the core antioxidant properties of L-Ascorbic acid, with a focus on the utility and experimental considerations of its ¹³C-labeled analogue. We provide a comprehensive overview of its mechanism of action, detailed experimental protocols for assessing its antioxidant capacity, and a summary of its role in cellular signaling pathways.

Introduction to this compound

L-Ascorbic acid is a water-soluble vitamin that functions as a potent reducing agent and antioxidant.[1][2] It can donate electrons to neutralize a wide variety of reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in numerous pathological conditions.[3][4]

This compound is a stable isotope-labeled version of L-Ascorbic acid.[5][6] The replacement of ¹²C with ¹³C atoms results in a mass shift that allows for its unambiguous detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7] This makes it an invaluable tracer for metabolic flux analysis and for differentiating between endogenous and exogenously administered ascorbic acid.[8][9] Critically, the isotopic substitution has a minimal effect on the chemical bonding and reactivity, meaning the antioxidant characteristics of this compound are fundamentally the same as the unlabeled compound.

Mechanism of Antioxidant Action

The antioxidant activity of L-Ascorbic acid stems from its ability to undergo reversible oxidation. It can donate a single electron to a free radical, forming the relatively stable and less reactive ascorbyl radical. It can then donate a second electron to form dehydroascorbic acid.[10] This process effectively terminates radical chain reactions.

Direct Radical Scavenging

L-Ascorbic acid directly scavenges a variety of ROS, including:

-

Superoxide radical (O₂⁻)

-

Hydroxyl radical (•OH)

-

Peroxyl radicals (ROO•)

-

Singlet oxygen (¹O₂)

Regeneration of Other Antioxidants

L-Ascorbic acid plays a crucial role in regenerating other key antioxidants within the body, most notably α-tocopherol (Vitamin E). By donating an electron to the tocopheroxyl radical, it restores the antioxidant capacity of Vitamin E, which is essential for protecting lipid membranes from peroxidation.[11]

Interaction with Cellular Signaling Pathways

Ascorbic acid influences cellular signaling pathways involved in the oxidative stress response. It can modulate the activity of transcription factors such as Nrf2 (Nuclear factor erythroid 2-related factor 2), which upregulates the expression of a suite of antioxidant and detoxification enzymes.[4][12]

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of L-Ascorbic acid and its labeled counterpart can be quantified using various in vitro assays. The following tables summarize expected quantitative data for L-Ascorbic acid, which serves as a benchmark for this compound.

| Assay | Parameter | Typical Value for L-Ascorbic Acid | Reference |

| DPPH Radical Scavenging | IC₅₀ | 2-10 µg/mL | [13] |

| ABTS Radical Scavenging | TEAC (Trolox Equivalent Antioxidant Capacity) | 1.0-1.1 | [14][15] |

| Cellular Antioxidant Activity (CAA) | CAA Value | Varies by cell type and experimental conditions | [16][17] |

Note: The exact values can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below. When using this compound, the primary procedural modification would be the use of mass spectrometry or NMR for detection and quantification in cellular or in vivo studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)[18]

-

L-Ascorbic acid or this compound standard solutions of varying concentrations.

-

Methanol or ethanol (B145695).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Prepare a stock solution of L-Ascorbic acid or this compound in methanol or ethanol.

-

Create a series of dilutions from the stock solution.

-

Add a fixed volume of the DPPH solution to each well of the microplate.

-

Add an equal volume of the standard solutions (or sample extracts) to the wells.

-

Include a control well containing the solvent instead of the antioxidant.

-

Incubate the plate in the dark at room temperature for 30 minutes.[13][19]

-

Measure the absorbance at approximately 517 nm.[18]

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Plot the percentage inhibition against the concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to reduce the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, to its colorless neutral form.

Materials:

-

ABTS solution (e.g., 7 mM in water).[20]

-

Potassium persulfate solution (e.g., 2.45 mM in water).[20]

-

L-Ascorbic acid or this compound standard solutions.

-

Ethanol or phosphate-buffered saline (PBS).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Prepare the ABTS radical cation solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[14]

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[15]

-

Prepare a series of dilutions of the L-Ascorbic acid or this compound standard.

-

Add a small volume of the standard solutions to the wells of the microplate.

-

Add a larger, fixed volume of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.[15]

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

Materials:

-

Adherent cells (e.g., HepG2).

-

Cell culture medium.

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA) solution.[17]

-

AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another free radical initiator.[17]

-

L-Ascorbic acid or this compound solutions.

-

96-well black fluorescence cell culture plate.

-

Fluorescence microplate reader.

Procedure:

-

Seed cells in a 96-well black plate and culture until confluent.

-

Wash the cells with PBS.

-

Pre-incubate the cells with a solution containing DCFH-DA and the antioxidant compound (L-Ascorbic acid or this compound) at various concentrations.

-

After the incubation period, wash the cells to remove the compounds.

-

Add the free radical initiator (e.g., AAPH) to induce oxidative stress.

-

Immediately begin measuring the fluorescence at appropriate excitation and emission wavelengths over time.

-

The antioxidant capacity is determined by the ability of the compound to suppress the fluorescence signal compared to control cells treated only with the radical initiator.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the antioxidant properties and analysis of this compound.

Caption: Direct radical scavenging by L-Ascorbic Acid.

Caption: L-Ascorbic Acid regenerates α-Tocopherol.

Caption: L-Ascorbic Acid influences the Nrf2 pathway.

Caption: Experimental workflow for tracing this compound.

Conclusion

This compound is a powerful and indispensable tool for researchers in the fields of nutrition, pharmacology, and drug development. Its identical antioxidant properties to unlabeled L-Ascorbic acid, combined with its traceability, allow for precise investigations into its absorption, distribution, metabolism, and excretion (ADME), as well as its specific roles in mitigating oxidative stress at the cellular and subcellular levels. The experimental protocols and conceptual diagrams provided in this guide offer a robust framework for designing and executing studies that leverage the unique advantages of this compound to further our understanding of its therapeutic potential.

References

- 1. L-Ascorbic Acid | C6H8O6 | CID 54670067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Therapeutic Perspective of Vitamin C and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound-1 | Benchchem [benchchem.com]

- 8. 13C NMR studies of vitamin C transport and its redox cycling in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 10. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]

- 11. A Rapid and Specific Microplate Assay for the Determination of Intra- and Extracellular Ascorbate in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iomcworld.com [iomcworld.com]

- 14. researchgate.net [researchgate.net]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. rjpbcs.com [rjpbcs.com]

understanding stable isotope labeling with 13C

An In-depth Technical Guide to Stable Isotope Labeling with ¹³C

Introduction

Stable isotope labeling is a powerful and indispensable technique in modern biological and pharmaceutical research. It involves the use of non-radioactive isotopes as tracers to elucidate metabolic pathways, quantify protein dynamics, and understand drug metabolism.[1] Among stable isotopes, Carbon-13 (¹³C) is of particular importance due to the central role of carbon in all biological molecules.[2] This technique replaces the naturally abundant ¹²C atom with the heavier, stable ¹³C isotope in a molecule of interest.[3] These ¹³C-labeled compounds are then introduced into biological systems, and their journey and transformation are monitored using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] This guide provides a comprehensive overview of the core principles of ¹³C isotopic labeling, its key applications, detailed experimental protocols, and data interpretation for researchers, scientists, and drug development professionals.

Core Principles of ¹³C Isotopic Labeling

The fundamental principle of ¹³C labeling lies in providing cells, tissues, or organisms with a substrate (e.g., glucose, glutamine, amino acids) enriched with ¹³C.[3] This labeled substrate is taken up and metabolized, incorporating the ¹³C atoms into a wide array of downstream metabolites and macromolecules.[3]

Analytical instruments can distinguish between the labeled (heavy) and unlabeled (light) molecules.

-

Mass Spectrometry (MS) detects the mass-to-charge ratio (m/z) of molecules. The incorporation of ¹³C results in a predictable mass shift, allowing for the tracking and quantification of labeled metabolites.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy detects the ¹³C nucleus itself, which has a nuclear spin, unlike the NMR-inactive ¹²C isotope. This allows for the determination of the exact position of the label within a molecule's carbon skeleton.[][6]

By analyzing the distribution of ¹³C in various molecules over time, researchers can map the flow of carbon through metabolic networks, a process known as metabolic flux analysis.[7]

Key Applications in Research and Drug Development

Metabolic Flux Analysis (MFA)

¹³C-MFA is the gold standard for quantifying the rates (fluxes) of intracellular metabolic reactions.[7][8] By tracing how ¹³C atoms from a specific precursor are distributed throughout the metabolic network, MFA provides a detailed, quantitative map of cellular metabolism.[4][7] This is invaluable for:

-

Understanding Disease States : Cancer cells, for example, exhibit significantly rewired metabolism, such as the Warburg effect (aerobic glycolysis), to support rapid proliferation.[8] ¹³C-MFA can precisely quantify these alterations.

-

Identifying Drug Targets : By pinpointing critical metabolic pathways essential for disease progression, MFA helps in the identification and validation of novel drug targets.[9]

-

Bioprocess Optimization : In biotechnology, MFA is used to optimize cellular metabolism for enhanced production of biopharmaceuticals or other desired compounds.[9]

Quantitative Proteomics (SILAC)